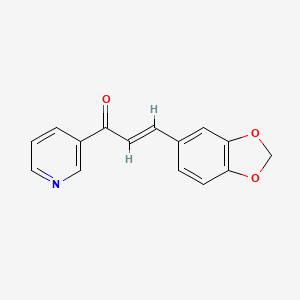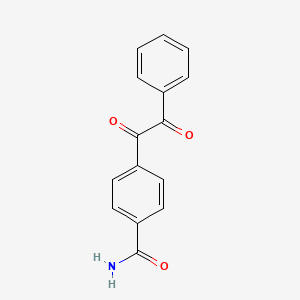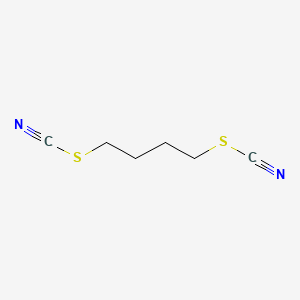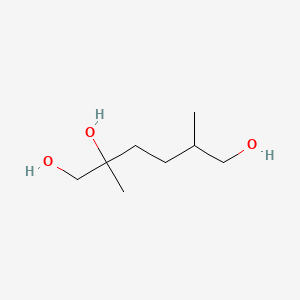
Cyclopentene, 4-(dichloromethylene)-1,2,3,3,5,5-hexachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentene, 4-(dichloromethylene)-1,2,3,3,5,5-hexachloro- is a highly chlorinated derivative of cyclopentene. This compound is characterized by the presence of multiple chlorine atoms, which significantly influence its chemical properties and reactivity. It is used in various chemical synthesis processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentene, 4-(dichloromethylene)-1,2,3,3,5,5-hexachloro- typically involves the chlorination of cyclopentene. The process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous chlorination of cyclopentene in a reactor. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentene, 4-(dichloromethylene)-1,2,3,3,5,5-hexachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated cyclopentanones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Chlorinated cyclopentanones.
Reduction: Less chlorinated cyclopentene derivatives.
Substitution: Cyclopentene derivatives with different functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Cyclopentene, 4-(dichloromethylene)-1,2,3,3,5,5-hexachloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex chlorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chlorinated drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclopentene, 4-(dichloromethylene)-1,2,3,3,5,5-hexachloro- involves its interaction with various molecular targets. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in a range of chemical reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene: A simpler analog without chlorine atoms, used in various organic synthesis reactions.
Cyclopentane: A saturated analog with no double bonds, used as a solvent and in the production of other chemicals.
Hexachlorocyclopentadiene: A highly chlorinated compound with similar reactivity, used in the synthesis of pesticides and other chemicals.
Uniqueness
Cyclopentene, 4-(dichloromethylene)-1,2,3,3,5,5-hexachloro- is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where highly chlorinated intermediates are required.
Eigenschaften
CAS-Nummer |
3424-05-3 |
|---|---|
Molekularformel |
C6Cl8 |
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
1,2,3,3,5,5-hexachloro-4-(dichloromethylidene)cyclopentene |
InChI |
InChI=1S/C6Cl8/c7-2-3(8)6(13,14)1(4(9)10)5(2,11)12 |
InChI-Schlüssel |
HSNOZNMQZFGXDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(=C(Cl)Cl)C1(Cl)Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077708.png)
![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077725.png)

![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B15077734.png)

![6-[(5Z)-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15077743.png)
![(5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077754.png)



![4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B15077787.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077791.png)


